molecular formula C11H9O6P B13468094 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- CAS No. 822520-80-9

2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)-

Cat. No.: B13468094
CAS No.: 822520-80-9
M. Wt: 268.16 g/mol
InChI Key: FBUIIZMBMLYOBC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is an organic compound with a complex structure that includes a naphthalene ring, a carboxaldehyde group, a hydroxyl group, and a phosphonooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of reactions to introduce the carboxaldehyde, hydroxyl, and phosphonooxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other functional groups.

    Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxaldehyde, 2-hydroxy-: This compound has a similar structure but lacks the phosphonooxy group.

    2-Hydroxy-1-naphthaldehyde: Another similar compound with a hydroxyl group but no phosphonooxy group.

    2-Naphthol 1-carboxaldehyde: Similar in structure but with different functional groups.

Uniqueness

2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Properties

CAS No.

822520-80-9

Molecular Formula

C11H9O6P

Molecular Weight

268.16 g/mol

IUPAC Name

(6-formyl-5-hydroxynaphthalen-2-yl) dihydrogen phosphate

InChI

InChI=1S/C11H9O6P/c12-6-8-2-1-7-5-9(17-18(14,15)16)3-4-10(7)11(8)13/h1-6,13H,(H2,14,15,16)

InChI Key

FBUIIZMBMLYOBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)C=O)C=C1OP(=O)(O)O

Origin of Product

United States

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